molecular formula C6H13NO3 B15253024 (S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid

(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid

Cat. No.: B15253024
M. Wt: 147.17 g/mol
InChI Key: QTYSAGIKKRDGIV-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxymethyl group, and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the esterification of amino acids using methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral source in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters and amino acids.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating the activity of key metabolic pathways.

Comparison with Similar Compounds

(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid can be compared with other similar compounds such as:

    Serine: Both compounds contain a hydroxymethyl group, but serine has a simpler structure with a single hydroxyl group attached to the alpha carbon.

    Threonine: Similar to serine, threonine has a hydroxyl group, but it also contains an additional methyl group, making it structurally closer to this compound.

    Valine: Valine has a similar branched structure but lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-2-(hydroxymethyl)-3-methylbutanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(2)6(7,3-8)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10)/t6-/m1/s1

InChI Key

QTYSAGIKKRDGIV-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@](CO)(C(=O)O)N

Canonical SMILES

CC(C)C(CO)(C(=O)O)N

Origin of Product

United States

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